Benzo[h][1]benzothieno[3,2-b]quinoline
Benzo[h][1]benzothieno[3,2-b]quinoline
Brand Name:
Vulcanchem
CAS No.:
1491-09-4
VCID:
VC0073782
InChI:
InChI=1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H
SMILES:
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32
Molecular Formula:
C19H11NS
Molecular Weight:
285.4 g/mol
Benzo[h][1]benzothieno[3,2-b]quinoline
CAS No.: 1491-09-4
Main Products
VCID: VC0073782
Molecular Formula: C19H11NS
Molecular Weight: 285.4 g/mol
CAS No. | 1491-09-4 |
---|---|
Product Name | Benzo[h][1]benzothieno[3,2-b]quinoline |
Molecular Formula | C19H11NS |
Molecular Weight | 285.4 g/mol |
IUPAC Name | 10-thia-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
Standard InChI | InChI=1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H |
Standard InChIKey | GLEGLXQUFHLTRQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Synonyms | Benzo[h][1]benzothieno[3,2-b]quinoline |
PubChem Compound | 73889 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume